N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.35. The purity is usually 95%.
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Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 394.45 g/mol
- CAS Number : 922035-00-5
Research indicates that compounds related to dibenzo[b,f][1,4]oxazepine derivatives exhibit various biological activities, including:
- Histone Deacetylase Inhibition : These compounds have been identified as potential inhibitors of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation and cancer progression .
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have shown that this compound may exhibit anticancer activity through HDAC inhibition. This mechanism can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Antimicrobial Activity
The compound's structural similarity to other dibenzo derivatives suggests a potential for antimicrobial activity. Research on related compounds has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings highlight the need for further exploration into the specific antimicrobial spectrum of this compound.
Case Studies
- In Vitro Studies : A study conducted on various dibenzo derivatives showed that modifications in the oxazepine ring significantly influenced their antimicrobial efficacy. The results indicated that certain substituents could enhance antibacterial activity against resistant strains .
- HDAC Inhibition Assays : In a series of assays designed to evaluate HDAC inhibition, this compound displayed promising results comparable to established HDAC inhibitors .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H18N2O4S |
Molecular Weight | 394.45 g/mol |
CAS Number | 922035-00-5 |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
HDAC Inhibition | Yes |
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9-3-5-14-12(7-9)16-15(18)11-8-10(17-22(2,19)20)4-6-13(11)21-14/h3-8,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNMHBVHLVGRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.